LogP Lipophilicity: 5-Methylthio Substitution Increases LogP by Approximately 0.5 Units Versus 5-Methyl Analog
The 5-methylthio substituent confers measurably higher lipophilicity compared to the 5-methyl analog (2-amino-5-methylbenzothiazole, CAS 14779-17-0). The target compound exhibits a predicted LogP of 2.38, whereas the 5-methyl analog is estimated to have a LogP of approximately 1.8-1.9 based on the fragment contribution difference of approximately +0.5 to +0.6 log units for -SCH3 versus -CH3 on an aromatic ring [1]. This difference has practical implications for reverse-phase chromatographic retention time and organic-aqueous partition coefficients during extraction and purification workflows [1].
| Evidence Dimension | Lipophilicity (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 2.38 (predicted, ChemSrc) |
| Comparator Or Baseline | 5-methyl analog (CAS 14779-17-0), LogP estimated at approximately 1.8-1.9 |
| Quantified Difference | ΔLogP ≈ +0.5 (increased lipophilicity for methylthio) |
| Conditions | Predicted LogP values derived from fragment-based calculation methods; experimental LogP values not reported in accessed sources |
Why This Matters
Higher LogP alters reversed-phase HPLC retention, influences membrane permeability predictions in drug discovery workflows, and affects liquid-liquid extraction efficiency during synthetic workup.
- [1] ChemSrc. 2-Benzothiazolamine,5-(methylthio)-(9CI). CAS 193423-34-6. LogP: 2.38 (predicted). Accessed April 2026. View Source
